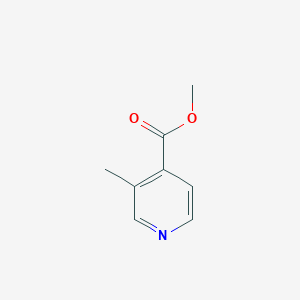
Alentemol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alentemol hydrobromide is a chemical compound that belongs to the class of β2-adrenergic agonists. It is a bronchodilator drug that is commonly used for the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Alentemol hydrobromide is known for its ability to relax the smooth muscles in the airways, which helps to improve breathing and reduce symptoms such as wheezing, coughing, and shortness of breath.
Mecanismo De Acción
The mechanism of action of Alentemol hydrobromide involves the activation of β2-adrenergic receptors in the smooth muscles of the airways. This leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP cause the relaxation of smooth muscles, which leads to bronchodilation and improved airflow.
Biochemical and Physiological Effects:
Alentemol hydrobromide has several biochemical and physiological effects on the body. It increases the production of cAMP, which activates protein kinase A (PKA) and leads to the phosphorylation of myosin light chain kinase (MLCK). This results in the relaxation of smooth muscles and bronchodilation. Alentemol hydrobromide also has anti-inflammatory effects, which help to reduce airway inflammation and improve breathing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alentemol hydrobromide has several advantages and limitations for use in laboratory experiments. Its bronchodilator effects make it useful for studying the respiratory system and airway function. It can also be used to investigate the role of β2-adrenergic receptors in the body. However, its effects on other systems in the body may limit its usefulness for certain experiments.
Direcciones Futuras
There are several future directions for research on Alentemol hydrobromide. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce side effects. Another area of research is the investigation of its potential use in the treatment of other diseases such as hypertension and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and potential effects on the body.
In conclusion, Alentemol hydrobromide is a bronchodilator drug that has been extensively studied for its therapeutic potential in the treatment of respiratory disorders. Its mechanism of action involves the activation of β2-adrenergic receptors in the smooth muscles of the airways, which leads to bronchodilation and improved airflow. Alentemol hydrobromide has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of Alentemol hydrobromide involves the reaction of 4-(2-amino-1-hydroxyethyl)-2-(tert-butylamino) pyridine with hydrobromic acid. The reaction takes place in the presence of a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization to obtain pure Alentemol hydrobromide.
Aplicaciones Científicas De Investigación
Alentemol hydrobromide has been extensively studied for its therapeutic potential in the treatment of respiratory disorders. Several scientific studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Propiedades
Número CAS |
121514-27-0 |
|---|---|
Nombre del producto |
Alentemol hydrobromide |
Fórmula molecular |
C19H26BrNO |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |
InChI |
InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |
Clave InChI |
FWRWEZVGVJKNMU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
SMILES canónico |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
Otros números CAS |
121514-27-0 |
Sinónimos |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




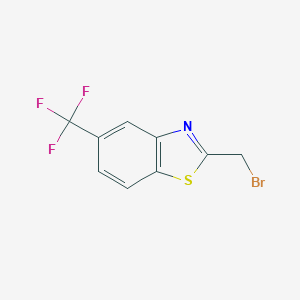
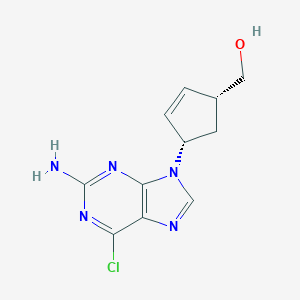
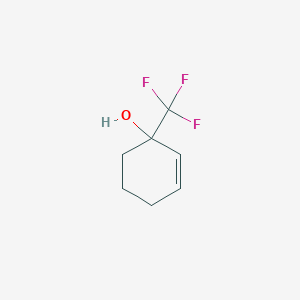
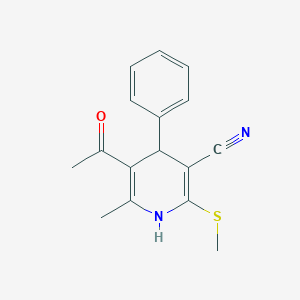



![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)



